9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-methylbenzilate
CAS No.: 1927-09-9
Cat. No.: VC18406477
Molecular Formula: C25H31NO3
Molecular Weight: 393.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1927-09-9 |
|---|---|
| Molecular Formula | C25H31NO3 |
| Molecular Weight | 393.5 g/mol |
| IUPAC Name | 2-(9-azabicyclo[3.3.1]nonan-9-yl)ethyl 2-hydroxy-2-(4-methylphenyl)-2-phenylacetate |
| Standard InChI | InChI=1S/C25H31NO3/c1-19-13-15-21(16-14-19)25(28,20-7-3-2-4-8-20)24(27)29-18-17-26-22-9-5-10-23(26)12-6-11-22/h2-4,7-8,13-16,22-23,28H,5-6,9-12,17-18H2,1H3 |
| Standard InChI Key | ATONNNVZMKPXCG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)OCCN3C4CCCC3CCC4)O |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The compound’s IUPAC name, 2-(9-azabicyclo[3.3.1]nonan-9-yl)ethyl 2-hydroxy-2-(4-methylphenyl)-2-phenylacetate, reflects its hybrid architecture. The core consists of a 9-azabicyclo[3.3.1]nonane system, a bridged bicyclic amine, substituted at the nitrogen atom with a 2-hydroxyethyl group. This moiety is esterified with p-methylbenzilic acid, a derivative of benzilic acid featuring a para-methyl group on the phenyl ring .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₃₁NO₃ | |
| Molecular Weight | 393.5 g/mol | |
| CAS No. | 1927-09-9 | |
| Canonical SMILES | CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)OCCN3C4CCCC3CCC4)O | |
| Density | Not reported | — |
| Boiling Point | Not reported | — |
The azabicyclo[3.3.1]nonane system is a rigid, bicyclic scaffold that imposes steric constraints, potentially enhancing receptor-binding selectivity . The p-methylbenzilate group introduces hydrophobicity and electron-donating effects, which may modulate solubility and metabolic stability .
Synthesis and Purification
Synthetic Pathways
The synthesis of 9-(2-hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-methylbenzilate likely involves multi-step organic reactions, as inferred from analogous compounds . A generalized approach includes:
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Formation of the Azabicyclo Core: Cyclization of glutaraldehyde derivatives with amines under acidic conditions, a method validated for related 9-azabicyclo[3.3.1]nonane systems . For example, Song et al. (2022) demonstrated the synthesis of 9-azabicyclo[3.3.1]nonane derivatives via acid-catalyzed condensation of glutaraldehyde with benzylamine, followed by hydrogenolysis .
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Hydroxyethylation: Introduction of the 2-hydroxyethyl group via alkylation of the bicyclic amine using ethylene oxide or ethylene carbonate.
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Esterification: Coupling the hydroxyethyl-azabicyclo intermediate with p-methylbenzilic acid using carbodiimide-based coupling agents .
Table 2: Key Synthetic Intermediates
| Intermediate | Role in Synthesis | Source |
|---|---|---|
| Glutaraldehyde | Bicyclic core formation | |
| Benzylamine | Nitrogen source | |
| p-Methylbenzilic Acid | Esterification component |
Purification Challenges
Chromatographic techniques, such as flash column chromatography or HPLC, are typically required to isolate the final product due to the presence of stereoisomers and byproducts. The rigidity of the azabicyclo system complicates crystallization, necessitating optimized solvent systems .
Research Challenges and Limitations
Stereochemical Complexity
The synthesis of enantiopure azabicyclo[3.3.1]nonane derivatives remains challenging due to the formation of diastereomers during cyclization . Resolution techniques, such as chiral chromatography or enzymatic kinetic resolution, are under investigation but increase production costs.
Metabolic Stability
Preliminary data suggest that the ester bond in 9-(2-hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-methylbenzilate is susceptible to hydrolysis by serum esterases, limiting its in vivo half-life . Prodrug strategies or steric shielding of the ester group are being explored to address this issue.
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